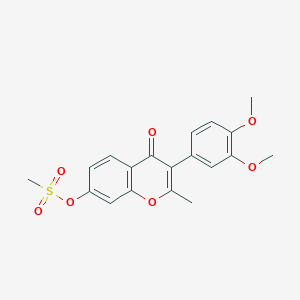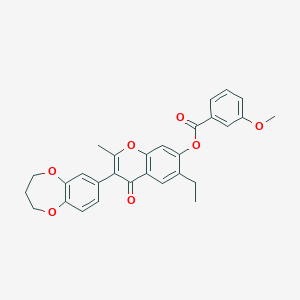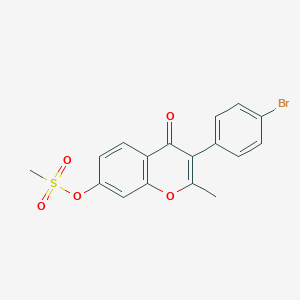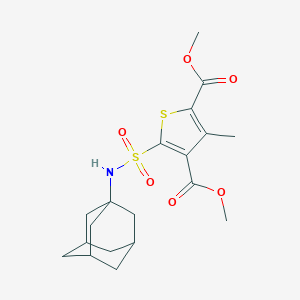
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound featuring a unique combination of adamantyl, sulfamoyl, and thiophene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, materials science, and organic synthesis. The adamantyl group imparts rigidity and stability, while the thiophene ring contributes to its electronic properties.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate has diverse applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the adamantyl group, which is known to enhance binding affinity.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and bioactivity of the adamantyl and thiophene moieties.
Industry: Utilized in the production of high-performance polymers and coatings, benefiting from its rigidity and thermal stability.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds can provide insights into the potential biochemical pathways that this compound might affect .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can be influenced by their unique structural properties .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which can result in a variety of molecular and cellular effects.
Action Environment
The unique structural properties of adamantane derivatives can potentially influence their interaction with the environment .
Biochemische Analyse
Biochemical Properties
It is known that adamantane derivatives, such as this compound, have unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Cellular Effects
Other adamantane derivatives have been shown to have antiviral effects against influenza virus in vitro and in vivo . These compounds inhibit the replication of influenza virus genomic RNA and protein synthesis by interfering with the entry stage of the virus .
Molecular Mechanism
Other adamantane derivatives have been shown to act on the host’s vesicle trafficking . They are not acting as M2 ion channel blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: Starting with a thiophene derivative, such as 3-methylthiophene, the compound undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Introduction of the Adamantyl Group: The brominated thiophene is then reacted with 1-adamantylamine in the presence of a base to form the adamantylsulfamoyl group.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst like sulfuric acid to yield the dimethyl ester.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps, ensuring higher yields and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the adamantyl ring.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Adamantyl derivatives with various functional groups
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
1-Adamantylamine derivatives: Share the adamantyl group but differ in the functional groups attached.
Thiophene-2,4-dicarboxylate derivatives: Similar thiophene core but with different substituents.
Uniqueness: Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is unique due to the combination of the adamantyl and thiophene moieties, which confer both stability and electronic properties. This makes it particularly valuable in applications requiring robust and functional materials.
Eigenschaften
IUPAC Name |
dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S2/c1-10-14(16(21)25-2)18(27-15(10)17(22)26-3)28(23,24)20-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,20H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMASPYRFBPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-benzoyl-4-chlorophenyl)-2,6-dimethyltricyclo[3.2.0.0(2,6)]heptane-1-carboxamide](/img/structure/B383632.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B383633.png)
![5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B383634.png)
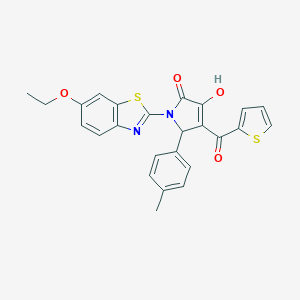
![Allyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383636.png)
![prop-2-enyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383637.png)
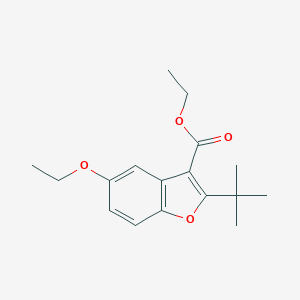
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one](/img/structure/B383642.png)
![(2Z)-2-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383645.png)
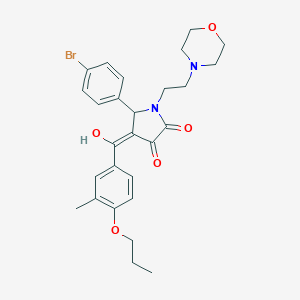
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383649.png)
